molecular formula C10H19N B15245024 2,8-Dimethyloctahydroindolizine

2,8-Dimethyloctahydroindolizine

Cat. No.: B15245024
M. Wt: 153.26 g/mol
InChI Key: SGVIROOFVWDDEJ-UHFFFAOYSA-N
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Description

2,8-Dimethyloctahydroindolizine is a heterocyclic compound with the molecular formula C10H19N. It is a derivative of indolizine, which is known for its diverse biological activities and pharmaceutical applications . The compound features a unique structure that combines a pyrrole and a pyridine ring, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyloctahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and reduce costs. These methods are designed to produce large quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyloctahydroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,8-Dimethyloctahydroindolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dimethyloctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2,8-Dimethyloctahydroindolizine is unique due to its specific substitution pattern and the combination of pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,8-dimethyl-1,2,3,5,6,7,8,8a-octahydroindolizine

InChI

InChI=1S/C10H19N/c1-8-6-10-9(2)4-3-5-11(10)7-8/h8-10H,3-7H2,1-2H3

InChI Key

SGVIROOFVWDDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1CC(C2)C

Origin of Product

United States

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